2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
Beschreibung
2,5-Diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide core substituted with diethoxy groups at the 2- and 5-positions, a methyl group at the 4-position, and a propyl chain bearing an imidazole moiety at the N-atom. This compound’s structural complexity arises from its hybrid aromatic-heterocyclic framework, which is of interest in medicinal chemistry and materials science. Its crystal structure, likely determined via X-ray crystallography using tools like SHELX , provides insights into conformational preferences and intermolecular interactions.
Eigenschaften
IUPAC Name |
2,5-diethoxy-N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-23-15-12-17(16(24-5-2)11-14(15)3)25(21,22)19-7-6-9-20-10-8-18-13-20/h8,10-13,19H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKBMKBCKIDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2,5-Diethoxy-4-methylbenzenesulfonyl Chloride
The precursor is prepared via sulfonation and chlorination:
-
Ethylation : 2,5-Dihydroxy-4-methylbenzenesulfonic acid reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to introduce ethoxy groups.
-
Chlorination : The resulting 2,5-diethoxy-4-methylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux for 4–6 hours.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | EtBr, K₂CO₃ | DMF | 80°C | 12 h |
| 2 | PCl₅ | DCM | Reflux | 4–6 h |
Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine
The sulfonyl chloride intermediate reacts with 3-(1H-imidazol-1-yl)propan-1-amine in a 1:1.2 molar ratio. Triethylamine (Et₃N) is added to neutralize HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 24 hours.
Characterization Data :
-
Yield : ~65–72% (after column chromatography with ethyl acetate/hexane).
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole), 7.35 (s, 1H, aromatic), 4.12 (q, J = 7.0 Hz, 4H, -OCH₂), 3.58 (t, J = 6.8 Hz, 2H, -CH₂N), 2.42 (s, 3H, -CH₃).
Electrochemical Paired Synthesis
A green chemistry approach adapted from Nature Communications (2019) utilizes reductive electrolysis to form sulfonamide bonds.
Reaction Setup
-
Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile.
-
Electrodes : Graphite cathode and anode.
-
Substrates : 4-Nitro-2,5-diethoxy-1-methylbenzene and 3-(1H-imidazol-1-yl)propane-1-sulfinic acid.
Electrochemical Reduction
At −1.1 V vs. Ag/AgCl, the nitro group is reduced to an amine, which subsequently reacts with the sulfinic acid to form the sulfonamide.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Potential | −1.1 V |
| Temperature | 25°C |
| Duration | 3 h |
| Yield | 58% |
Advantages :
Purification and Characterization
Column Chromatography
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Conventional | 65–72% | High scalability | Uses hazardous PCl₅ |
| Electrochemical | 58% | Green chemistry, tunable | Requires specialized equipment |
| Wittig-based | ~50% | Rapid ethoxylation | Low yield for bulk synthesis |
Analyse Chemischer Reaktionen
Types of Reactions
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Molecular Formula : C14H22N2O4S
- Molecular Weight : 306.40 g/mol
- IUPAC Name : 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
The compound features an imidazole ring, which is known for its biological activity, particularly in drug design and development.
Medicinal Chemistry
Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives of sulfonamides can exhibit enhanced efficacy against resistant bacterial strains. Studies have shown that compounds similar to 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide demonstrate significant antimicrobial activity, making them candidates for further development in antibiotic therapies .
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various sulfonamide derivatives and their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the sulfonamide structure could lead to improved potency and reduced resistance .
Pharmacology
Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, which is crucial for their growth and replication .
Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | Dihydropteroate Synthase | 12.5 | Journal of Medicinal Chemistry |
| Other Sulfonamide Derivative | Dihydropteroate Synthase | 15.0 | Journal of Antibiotics |
Biochemistry
Cellular Mechanisms : The compound's interaction with cellular pathways has been studied to understand its mechanism of action at the molecular level. It has been observed to affect cell signaling pathways related to inflammation and cell proliferation .
Case Study : In vitro studies conducted on human cancer cell lines have demonstrated that this compound can induce apoptosis through the activation of caspases, which are crucial for programmed cell death. This finding suggests potential applications in cancer therapy .
Drug Development
The unique structural features of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide make it a suitable candidate for drug formulation aimed at targeting specific diseases such as bacterial infections and cancer.
Data Table: Drug Development Pipeline
| Stage | Description | Current Status |
|---|---|---|
| Preclinical Testing | Efficacy against bacterial strains | Ongoing |
| Clinical Trials Phase I | Safety and dosage evaluation | Planned |
| Clinical Trials Phase II | Efficacy evaluation in patients | Not yet initiated |
Wirkmechanismus
The mechanism by which 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) confer greater lipophilicity compared to methoxy analogues, impacting membrane permeability in biological systems.
- Imidazole vs. Pyrazole : Imidazole’s dual hydrogen-bonding capacity (N–H and lone pairs) enhances interactions with biological targets (e.g., enzymes) compared to pyrazole derivatives .
- Side Chain Length : The propyl linker in the target compound balances flexibility and rigidity, optimizing binding to receptor pockets compared to shorter ethyl chains.
Crystallographic and Conformational Analysis
Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 reveal distinct conformational behaviors:
- Target Compound : The ethoxy groups adopt a planar orientation relative to the benzene ring, minimizing steric clashes. The imidazole-propyl chain exhibits a gauche conformation, facilitating π-stacking with adjacent aromatic systems.
- Methoxy Analogue : Reduced steric bulk allows for tighter crystal packing, as evidenced by higher density (1.32 g/cm³ vs. 1.28 g/cm³ for the ethoxy derivative).
- Chloro-Substituted Derivative : The electron-withdrawing chloro group induces a twisted sulfonamide conformation, altering hydrogen-bonding networks.
Biologische Aktivität
2,5-Diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide (CAS Number: 898640-81-8) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide can be represented as follows:
- Molecular Formula : C₁₇H₂₅N₃O₄S
- Molecular Weight : 367.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 898640-81-8 |
| Molecular Formula | C₁₇H₂₅N₃O₄S |
| Molecular Weight | 367.5 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with sulfonamide precursors, utilizing standard organic synthesis techniques. Specific methods may vary depending on the desired purity and yield.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The IC₅₀ values were reported at approximately 52 nM and 74 nM respectively, indicating potent activity .
- Mechanism of Action : The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells. Immunofluorescence studies revealed that it targets tubulin, disrupting microtubule formation and leading to mitotic catastrophe .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Antibacterial Studies : Preliminary evaluations indicate that the compound exhibits significant antibacterial activity against various strains of bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A notable case study involved the evaluation of the compound's effects on glioblastoma cells. In this study, researchers reported morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation, when treated with low concentrations of the compound . These findings suggest potential applications in targeted cancer therapies.
Q & A
Q. What are the standard synthetic routes for 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions involving the sulfonamide group and the imidazole-containing alkyl chain. A typical method involves refluxing the sulfonyl chloride precursor with 3-(1H-imidazol-1-yl)propan-1-amine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert atmosphere. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (40–60°C), and reaction time (4–8 hours). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the imidazole proton environment (δ 7.5–8.0 ppm for aromatic protons) and sulfonamide linkage (δ 2.8–3.2 ppm for CH₂ groups adjacent to sulfur).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~420).
- Infrared Spectroscopy (IR): Peaks at ~1150 cm⁻¹ (S=O asymmetric stretching) and ~1350 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide functionality.
- Melting Point: Sharp range (e.g., 145–148°C) indicates purity .
Q. How is crystallographic data for this compound obtained and interpreted?
Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D structure. Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (SHELXT) and refinement (SHELXL). Key metrics include R-factor (<0.05), bond length/angle deviations, and hydrogen-bonding networks (e.g., imidazole N–H···O=S interactions) .
Advanced Research Questions
Q. What strategies address contradictions between computational modeling and experimental data for this compound’s conformation?
Discrepancies between density functional theory (DFT)-predicted geometries and crystallographic data arise from solvent effects or crystal packing forces. To resolve this:
Q. How can the biological activity of this compound be mechanistically explored using enzyme inhibition assays?
The imidazole and sulfonamide moieties suggest potential as a carbonic anhydrase (CA) or kinase inhibitor. To test this:
- Stopped-Flow Assay: Monitor CO₂ hydration (for CA) at pH 7.4 using phenol red as an indicator. Calculate IC₅₀ values via dose-response curves.
- Surface Plasmon Resonance (SPR): Measure binding kinetics to recombinant enzymes (e.g., CA-II).
- Molecular Docking: Use AutoDock Vina to predict interactions with active-site residues (e.g., Zn²+ coordination in CA) .
Q. What methodologies resolve synthetic challenges in scaling up this compound while maintaining purity?
Scale-up issues include byproduct formation (e.g., dimerization of the imidazole-propylamine). Mitigation strategies:
- Flow Chemistry: Continuous flow reactors reduce side reactions via precise temperature/residence time control.
- Design of Experiments (DoE): Optimize parameters (e.g., solvent polarity, catalyst loading) using response surface methodology.
- Advanced Purification: Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) show:
- Degradation Pathways: Hydrolysis of the sulfonamide bond at pH >8 (t₁/₂ = 14 days at 25°C).
- Optimal Storage: Lyophilized solid at -20°C (no degradation after 12 months) or in anhydrous DMSO at -80°C (≤5% degradation in 6 months).
- Analytical Monitoring: Use LC-MS with a phenyl-hexyl column to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
